2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide
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Overview
Description
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide is a complex organic compound that features both isoindoline and thiazolidine rings. These types of compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide typically involves multi-step organic reactions. One possible route could involve the formation of the isoindoline ring followed by the introduction of the thiazolidine moiety. Specific reaction conditions such as temperature, solvents, and catalysts would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Purification steps such as crystallization or chromatography would be employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions could include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound could be studied for its potential interactions with biological macromolecules such as proteins or nucleic acids. Its structural features might enable it to act as an inhibitor or activator of specific biological pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets might make it a candidate for drug development, particularly in areas such as cancer or infectious diseases.
Industry
In industry, this compound could find applications in the development of new materials or as a catalyst in chemical processes. Its unique properties might make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, altering their activity and thereby modulating biological pathways. Detailed studies would be required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other isoindoline or thiazolidine derivatives. These compounds would share structural features but might differ in their specific functional groups or overall molecular architecture.
Uniqueness
The uniqueness of 2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide lies in its combination of isoindoline and thiazolidine rings. This structural motif might confer unique biological or chemical properties, making it a valuable compound for further study.
Properties
Molecular Formula |
C13H9N3O4S2 |
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Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)acetamide |
InChI |
InChI=1S/C13H9N3O4S2/c17-9(14-16-10(18)6-22-13(16)21)5-15-11(19)7-3-1-2-4-8(7)12(15)20/h1-4H,5-6H2,(H,14,17) |
InChI Key |
SZFWNSVNJCRVGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)N(C(=S)S1)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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